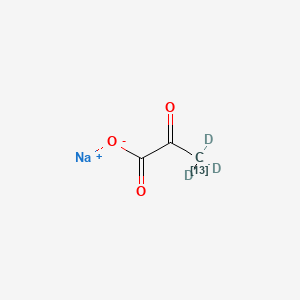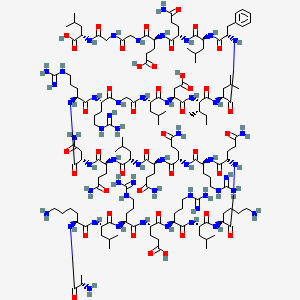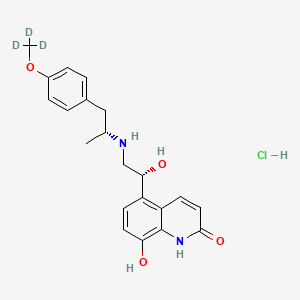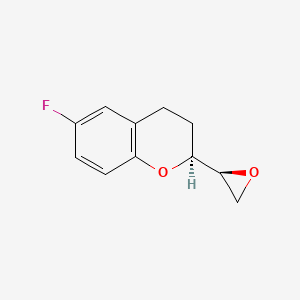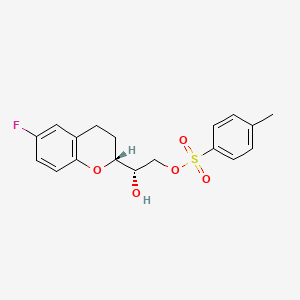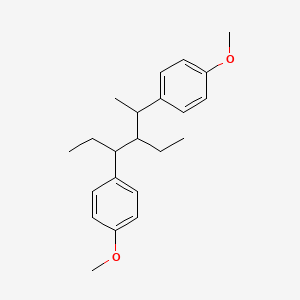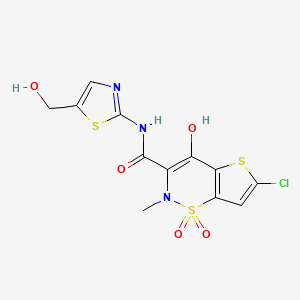
Lornoxicam Impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lornoxicam Impurity 2 is a byproduct or degradation product associated with the synthesis and stability of Lornoxicam, a non-steroidal anti-inflammatory drug belonging to the oxicam class. Lornoxicam is known for its analgesic, anti-inflammatory, and antipyretic properties. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam Impurity 2 typically involves the degradation or side reactions occurring during the production of Lornoxicam. The exact synthetic route can vary, but it often involves the use of specific reagents and conditions that lead to the formation of this impurity. For instance, exposure to thermal, photolytic, hydrolytic, and oxidative stress can result in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of Lornoxicam involves multiple steps, including recrystallization and purification processes. During these steps, impurities like this compound can form. The control of reaction conditions, such as temperature, pH, and the use of specific solvents, is crucial to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions: Lornoxicam Impurity 2 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized products.
Reduction: Reductive conditions can alter the chemical structure of the impurity.
Substitution: Substitution reactions can occur, leading to the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives .
Scientific Research Applications
Lornoxicam Impurity 2 has several scientific research applications, including:
Chemistry: It is studied to understand the stability and degradation pathways of Lornoxicam.
Biology: Research on its biological activity helps in assessing the safety and efficacy of Lornoxicam formulations.
Medicine: Monitoring and controlling impurities is crucial for ensuring the safety of pharmaceutical products.
Mechanism of Action
Lornoxicam Impurity 2 can be compared with other impurities and degradation products of non-steroidal anti-inflammatory drugs, such as:
- Piroxicam Impurities
- Meloxicam Impurities
- Tenoxicam Impurities
Uniqueness: this compound is unique due to its specific formation conditions and its potential impact on the stability and efficacy of Lornoxicam. Unlike impurities from other oxicam drugs, this compound may have distinct chemical properties and reactivity .
Comparison with Similar Compounds
- Piroxicam Impurity A
- Meloxicam Impurity B
- Tenoxicam Impurity C
These impurities share similarities in their formation pathways and potential impact on the parent drug’s stability and safety .
Properties
IUPAC Name |
6-chloro-4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5S3/c1-16-8(11(19)15-12-14-3-5(4-17)22-12)9(18)10-6(24(16,20)21)2-7(13)23-10/h2-3,17-18H,4H2,1H3,(H,14,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFUTPTMPVOHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
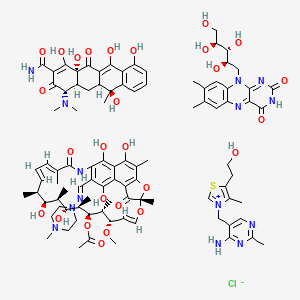
![Carbamic acid, [2-(hydroxyamino)-1-methylethyl]-, 1,1-dimethylethyl ester, (S)-](/img/new.no-structure.jpg)
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)

